Cas no 10402-48-9 (2-Butenoic acid,2,3-dimethyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester)
10402-48-9 structure
Product Name:2-Butenoic acid,2,3-dimethyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester
N.o CAS:10402-48-9
MF:C16H26O2
MW:250.376445293427
CID:180177
PubChem ID:6436369
Update Time:2025-04-19
2-Butenoic acid,2,3-dimethyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Butenoic acid,2,3-dimethyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester
- 3,7-dimethyl-2,6-octadienyl 2,3-dimethylcrotonate
- 3,7-dimethylocta-2,6-dienyl 2,3-dimethylbut-2-enoate
- GERANYL METHYL TIGLATE
- 2,6-Octadien-1-ol, 3,7-dimethyl-, 2,3-dimethylcrotonate, (E)-
- 2-Butenoicacid, 2,3-dimethyl-, (2E)-3,7-dimethyl-2,6-octadienyl ester (9CI)
- 2-Butenoicacid, 2,3-dimethyl-, 3,7-dimethyl-2,6-octadienyl ester, (E)-
- AG-D-15705
- Crotonic acid,2,3-dimethyl-, 3,7-dimethyl-2,6-octadienyl ester, (E)- (8CI)
- CTK4A2600
- Gera
- SCHEMBL3504669
- (2E)-3,7-Dimethyl-2,6-octadien-1-yl 2,3-dimethyl-2-butenoate
- [(2E)-3,7-dimethylocta-2,6-dienyl] 2,3-dimethylbut-2-enoate
- DTXSID501184901
- 10402-48-9
- EINECS 233-870-7
- 2-Butenoic acid, 2,3-dimethyl-, 3,7-dimethyl-2,6-octadienyl ester, (E)-
-
- Inchi: 1S/C16H26O2/c1-12(2)8-7-9-14(5)10-11-18-16(17)15(6)13(3)4/h8,10H,7,9,11H2,1-6H3/b14-10+
- Chave InChI: GLMOJOJHHPDUHX-GXDHUFHOSA-N
- SMILES: O(C(/C(/C)=C(\C)/C)=O)C/C=C(\C)/CC/C=C(\C)/C
Propriedades Computadas
- Massa Exacta: 250.19338
- Massa monoisotópica: 250.19328
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 18
- Contagem de Ligações Rotativas: 7
- Complexidade: 363
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 26.3
- XLogP3: 5.3
Propriedades Experimentais
- Densidade: 0.906
- Ponto de ebulição: 337.7°Cat760mmHg
- Ponto de Flash: 163.5°C
- Índice de Refracção: 1.473
- PSA: 26.3
2-Butenoic acid,2,3-dimethyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester Literatura Relacionada
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
10402-48-9 (2-Butenoic acid,2,3-dimethyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester) Produtos relacionados
- 111-79-5(Methyl 2-nonenoate)
- 10267-94-4(1-Cyclopentene-1-carboxylicacid, ethyl ester)
- 58625-96-0(2-Pentenoic acid,2-methyl-, ethyl ester)
- 1617-22-7(1-Cyclohexene-1-carboxylicacid, ethyl ester)
- 7785-33-3(Geranyl tiglate)
- 8000-46-2(geranium oil from pelargonium grave-olens)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Fornecedores recomendados
Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司
Membro Ouro
CN Fornecedor
A granel
Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente
Yunnanjiuzhen
Membro Ouro
CN Fornecedor
A granel
Shandong Jing Kun Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel